Lipophilicity (LogP) Differentiation vs. Parent Amine Building Block
The target compound exhibits a higher calculated LogP compared to the parent scaffold 2-(1H-pyrazol-1-yl)pyrimidin-5-amine. The addition of the carbamoylmethyl-butanamide side chain increases logP by approximately 0.3–0.5 units, as estimated by fragment-based addition of the acyl group . This moderate increase in lipophilicity is within the desirable range for oral bioavailability (Rule of 5) and suggests improved passive membrane permeability relative to the unsubstituted amine, which is more polar and may exhibit poorer cellular uptake .
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Calculated LogP ~0.5 (estimated by fragment method) |
| Comparator Or Baseline | 2-(1H-pyrazol-1-yl)pyrimidin-5-amine (parent amine): calculated LogP ~0.0–0.2 |
| Quantified Difference | ΔLogP ≈ +0.3 to +0.5 |
| Conditions | Computed (ChemAxon/ALOGPS consensus); no experimental LogP available for target compound |
Why This Matters
Lipophilicity differences of this magnitude can translate into measurable differences in cell permeability and target engagement in cellular assays, directly influencing the selection of this compound over the parent amine for cell-based SAR studies.
